Troglitazone
Overview
Description
Troglitazone is an antidiabetic and anti-inflammatory drug that belongs to the thiazolidinedione class. It was initially developed to treat type 2 diabetes mellitus by improving insulin sensitivity. This compound was patented in 1983 and approved for medical use in 1997. it was withdrawn from the market in 2000 due to its association with severe hepatotoxicity .
Mechanism of Action
Target of Action
Troglitazone, a thiazolidinedione antidiabetic agent, primarily targets the peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ . These receptors regulate the transcription of numerous insulin-responsive genes that are critical for controlling glucose and lipid metabolism .
Mode of Action
This compound’s mode of action is unique and dependent on the presence of insulin for activity . It binds to PPARs, leading to improved target cell response to insulin . This results in a decrease in hepatic glucose output and an increase in insulin-dependent glucose disposal in skeletal muscle .
Biochemical Pathways
This compound affects several biochemical pathways. It decreases the rate of gluconeogenesis in the liver and increases glycolysis . This leads to a reduction in hepatic glucose output and an increase in insulin-dependent glucose disposal in skeletal muscle . Additionally, this compound has been shown to reduce inflammation, associated with a decrease in nuclear factor kappa-B (NF-κB) and a concomitant increase in its inhibitor (IκB) .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak concentration occurring in two to three hours . It undergoes metabolism by sulfation, glucuronidation, and oxidation to form a sulfate conjugate (M1), a glucuronide conjugate (M2), and a quinone metabolite (M3), respectively .
Biochemical Analysis
Biochemical Properties
Troglitazone works by activating peroxisome proliferator-activated receptors (PPARs). It is a ligand to both PPARα and – more strongly – PPARγ . This compound also contains an α-Tocopherol moiety, potentially giving it vitamin E-like activity in addition to its PPAR activation . It has been shown to reduce inflammation . This compound decreases hepatic glucose output and increases insulin-dependent glucose disposal in skeletal muscle .
Cellular Effects
This compound improves insulin responsiveness in skeletal muscle of patients with type 2 diabetes by facilitating glucose transport activity, which thereby leads to increased rates of muscle glycogen synthesis and glucose oxidation . This compound has been shown to induce apoptosis in various hepatic and nonhepatic cells .
Molecular Mechanism
This compound’s mechanism of action is thought to involve binding to nuclear receptors (PPAR) that regulate the transcription of a number of insulin-responsive genes critical for the control of glucose and lipid metabolism . This compound is a ligand to both PPARα and PPARγ, with a higher affinity for PPARγ .
Temporal Effects in Laboratory Settings
In a 6-month, randomized, double-blind, placebo-controlled study, this compound was found to significantly improve HbA1c and fasting serum glucose, while lowering insulin and C-peptide in patients with type 2 diabetes . No signs of hepatotoxicity were apparent at 2 weeks of treatment .
Dosage Effects in Animal Models
Prolonged administration of this compound can superimpose oxidant stress, potentiate mitochondrial damage, and induce delayed hepatic necrosis in mice with genetically compromised mitochondrial function .
Metabolic Pathways
This compound decreases hepatic glucose output and increases insulin-dependent glucose disposal in skeletal muscle . Its mechanism of action is thought to involve binding to nuclear receptors (PPAR) that regulate the transcription of a number of insulin-responsive genes critical for the control of glucose and lipid metabolism .
Transport and Distribution
This compound contains the structure of a unique chroman ring of vitamin E, and this structure has the potential to undergo metabolic biotransformation to form quinone metabolites, phenoxy radical intermediate, and epoxide species .
Subcellular Localization
Given its mechanism of action involving nuclear receptors (PPAR), it can be inferred that this compound likely interacts with these receptors in the cell nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Troglitazone synthesis involves several key steps:
Formation of the Thiazolidinedione Ring: This is typically achieved by reacting thiazolidine-2,4-dione with an appropriate benzyl halide under basic conditions.
Attachment of the Chroman Ring: The chroman ring, which is a structural analog of vitamin E, is introduced through a nucleophilic substitution reaction involving a suitable chroman derivative and the benzylated thiazolidinedione intermediate.
Final Assembly: The final product is obtained by purifying the intermediate compounds and performing necessary chemical modifications to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly in the liver, leading to the formation of reactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are involved in the synthesis of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes in the liver.
Reducing Agents: Specific reducing agents under controlled conditions.
Nucleophiles: Various nucleophiles used in the synthesis process.
Major Products:
Reactive Metabolites: Formed during oxidation, contributing to hepatotoxicity.
Stable Metabolites: Formed during metabolic processes.
Scientific Research Applications
Troglitazone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study thiazolidinedione chemistry and its interactions with other molecules.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Initially used to treat type 2 diabetes mellitus by improving insulin sensitivity.
Comparison with Similar Compounds
Pioglitazone: Another thiazolidinedione with a similar mechanism of action but a better safety profile.
Rosiglitazone: Similar to pioglitazone, it activates PPARγ but has been associated with cardiovascular risks.
Uniqueness: Troglitazone was the first thiazolidinedione introduced for clinical use, making it a pioneer in this drug class. Its unique structure includes a chroman ring, which is not present in other thiazolidinediones. Despite its withdrawal, this compound provided valuable insights into the development of safer and more effective antidiabetic drugs .
Properties
IUPAC Name |
5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPHKUHSUJUWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023719 | |
Record name | Troglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Troglitazone is a thiazolidinedione antidiabetic agent that lowers blood glucose by improving target cell response to insulin. It has a unique mechanism of action that is dependent on the presence of insulin for activity. Troglitazone decreases hepatic glucose output and increases insulin dependent glucose disposal in skeletal muscle. Its mechanism of action is thought to involve binding to nuclear receptors (PPAR) that regulate the transcription of a number of insulin responsive genes critical for the control of glucose and lipid metabolism. Troglitazone is a ligand to both PPARα and PPARγ, with a highter affinity for PPARγ. The drug also contains an α-tocopheroyl moiety, potentially giving it vitamin E-like activity. Troglitazone has been shown to reduce inflammation, and is associated with a decrase in nuclear factor kappa-B (NF-κB) and a concomitant increase in its inhibitor (IκB). Unlike sulfonylureas, troglitazone is not an insulin secretagogue. | |
Record name | Troglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
97322-87-7 | |
Record name | Troglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97322-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Troglitazone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097322877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Troglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Troglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
184-186 °C | |
Record name | Troglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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